![molecular formula C15H20N2.C4H4O4 B1146491 SDZ SER 082 fumarate CAS No. 141474-54-6](/img/structure/B1146491.png)
SDZ SER 082 fumarate
Overview
Description
Fumarate plays a critical role in cellular energetics, being a key component in metabolic pathways such as the TCA cycle and anaerobic respiration. Its importance extends from microorganisms to humans, influencing various biochemical processes (Hellemond & Tielens, 1994).
Synthesis Analysis
Fumarate and its derivatives are synthesized through various biochemical and chemical methods. For instance, microbial fumarate production has been enhanced through mitochondrial engineering, highlighting the potential for biotechnological synthesis of fumarate compounds (Chen et al., 2015).
Molecular Structure Analysis
The molecular structure of fumarate-based compounds, such as metal-organic frameworks (MOFs) with fumarate linkers, demonstrates the versatility and adaptability of fumarate in forming various structural motifs for potential applications in gas sorption and separation (Wißmann et al., 2012).
Chemical Reactions and Properties
Fumarate's role in cellular metabolism is highlighted by its involvement in reactions catalyzed by enzymes such as fumarate reductase and succinate dehydrogenase. These enzymes facilitate the conversion between fumarate and succinate, integral to energy production and metabolic regulation (McNeil et al., 2014).
Physical Properties Analysis
Research on fumarate-based polymers, like polyurethane/sulfonated dimethyl fumarate complexes, reveals insights into the physical properties such as ionic conductivity and microscale morphology. These studies suggest the potential of fumarate derivatives in developing novel materials with specific physical characteristics (Zhu et al., 2002).
Scientific Research Applications
Modulation of Cocaine-Seeking Behavior
SDZ SER 082 fumarate, as a 5-HT(2C) receptor antagonist, was studied for its efficacy in altering cocaine-seeking behavior in rats. The research indicated that while SDZ SER 082 did not alter the maintenance of cocaine self-administration, it failed to alter both cue- and cocaine-priming-induced reinstatement, suggesting that 5-HT(2A) and 5-HT(2C) receptors are not significantly involved in the rewarding effects of cocaine. However, 5-HT(2A) receptors (but not 5-HT(2C) receptors) showed importance in cocaine-priming- and cue-provoked reinstatement, highlighting the potential of 5-HT(2A) receptor antagonists in clinical applications for treating cocaine dependence (Filip, 2005).
Influence on Blood Pressure and Heart Rate
The role of central 5-HT2C receptors in controlling blood pressure and heart rate was explored, indicating that activation of these receptors via the 5-HT2C agonist mCPP induced hypertension in non-stressed rats. Conversely, the blockade of these receptors by SDZ SER 082 blunted stress-induced hypertension without altering stress-induced tachycardia, elucidating the role of central 5-HT2C receptors in the modulation of blood pressure during stress (Ferreira et al., 2005).
Impact on Behavior and Feeding in Mice
In studies investigating the effects of 5-HT2C receptor ligands on motor activity and feeding behavior, SDZ SER 082 demonstrated poor selectivity for 5-HT(2C) receptors, as it reduced activity in both wild-type and 5-HT(2C) receptor knockout mice. This suggests a broader mechanism of action beyond the modulation of 5-HT(2C) receptors and emphasizes the complexity of SDZ SER 082's pharmacological profile (Fletcher et al., 2009).
Mechanisms of Drug Delivery in Brain Tumors
Although not directly involving SDZ SER 082, the research on drug delivery methods, such as the use of SPIO-Doxorubicin (DOX)-conjugated microbubbles (SD-MBs), presents an interesting aspect of scientific research in drug delivery systems. This method, aimed at enhancing drug delivery in targeted brain regions, could provide insights into potential future applications of drugs like SDZ SER 082 in targeted therapies (Fan et al., 2016).
Safety And Hazards
Users should avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use of personal protective equipment, including safety goggles with side-shields and protective gloves, is recommended . Ensure adequate ventilation and remove all sources of ignition .
properties
IUPAC Name |
(E)-but-2-enedioic acid;(2R,7S)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2.C4H4O4/c1-16-7-5-12-9-17-8-6-11-3-2-4-13(15(11)17)14(12)10-16;5-3(6)1-2-4(7)8/h2-4,12,14H,5-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t12-,14-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUZZRDHJMOLTN-MRYVXRNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2CN3CCC4=C3C(=CC=C4)C2C1.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]2CN3CCC4=C3C(=CC=C4)[C@@H]2C1.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
SDZ SER 082 fumarate |
Citations
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